molecular formula C26H29N3O6 B12593282 N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide CAS No. 649714-51-2

N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide

Cat. No.: B12593282
CAS No.: 649714-51-2
M. Wt: 479.5 g/mol
InChI Key: SGIZSKKHWHODRS-NQCNTLBGSA-N
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Description

This compound is a peptide-derived molecule featuring a naphthalene core substituted with a 4-aminobutoxy group at the 1-position. The structure integrates a carboxy-2-oxoethyl linkage to an L-tyrosinamide residue, which includes a phenolic hydroxyl group from tyrosine. The 4-aminobutoxy side chain may enhance solubility and membrane permeability, critical for bioavailability .

Properties

CAS No.

649714-51-2

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

3-[3-(4-aminobutoxy)naphthalen-1-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-oxopropanoic acid

InChI

InChI=1S/C26H29N3O6/c27-11-3-4-12-35-19-14-17-5-1-2-6-20(17)21(15-19)24(31)23(26(33)34)29-25(32)22(28)13-16-7-9-18(30)10-8-16/h1-2,5-10,14-15,22-23,30H,3-4,11-13,27-28H2,(H,29,32)(H,33,34)/t22-,23?/m0/s1

InChI Key

SGIZSKKHWHODRS-NQCNTLBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)OCCCCN

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)OCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a 4-aminobutoxy group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound reacts with 4-aminobutanol under basic conditions.

    Coupling with Tyrosine: The naphthalene derivative is then coupled with L-tyrosine through an amide bond formation. This step usually requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of tyrosine.

    Final Product Formation: The final step involves the cyclization and purification of the compound to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce aminobutoxy-naphthalene derivatives.

Scientific Research Applications

N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Peptide-Based Naphthalene Derivatives

(a) ONX 0914 (PR-957)
  • Structure : N-[2-(4-Morpholinyl)acetyl]-L-alanyl-O-methyl-N-[(1S)-2-[(2R)-2-methyl-2-oxiranyl]-2-oxo-1-(phenylmethyl)ethyl]-L-tyrosinamide .
  • Comparison: Both compounds share an L-tyrosinamide backbone and naphthalene-like aromaticity (via phenylmethyl in ONX 0914). The target compound’s 4-aminobutoxy group contrasts with ONX 0914’s morpholinyl and oxiranyl substituents, which may influence steric bulk and hydrogen-bonding capacity. ONX 0914 is a proteasome inhibitor, suggesting the target compound could similarly target enzymatic sites but with altered selectivity due to the aminobutoxy chain .
(b) Cyclic Peptide from
  • Structure : Contains a 3-(naphthalen-2-yl)alanyl group and tyrosine-like residues in a cyclic disulfide framework .
  • Comparison :
    • The cyclic disulfide and macrocyclic design in enhance conformational rigidity, unlike the linear structure of the target compound.
    • Both incorporate naphthalene and tyrosine motifs, but the target’s carboxy-2-oxoethyl linkage may confer distinct electronic properties for receptor binding .

Naphthalene-Containing β2-Adrenoceptor Agonists

AZD3199
  • Structure : Features a naphthalen-1-yl ethoxy group linked to a propanamide backbone .
  • Comparison: AZD3199’s naphthalene ethoxy group aligns with the target’s aromatic substitution but lacks the peptide backbone. The 4-aminobutoxy chain in the target may reduce lipophilicity compared to AZD3199’s ethoxy group, improving aqueous solubility .

4-Oxo-1,4-Dihydroquinoline/Naphthyridine Carboxamides

Compound 67 ()
  • Structure : N3-adamantyl-substituted 4-oxo-1,4-dihydronaphthyridine-3-carboxamide .
  • Comparison: Both compounds have oxo and carboxamide groups, but the target’s naphthalene core differs from the naphthyridine heterocycle in Compound 65. The adamantyl group in Compound 67 enhances hydrophobicity, whereas the target’s 4-aminobutoxy chain balances hydrophilicity. Compound 67’s activity against bacterial targets suggests the target compound may also exhibit antimicrobial properties if the naphthalene system interacts with microbial enzymes .

Thienopyridine Carboxamides (VU Series)

  • Examples : VU0010010 (30), VU0152099 (31), LY2033298 (33) .
  • Comparison: These compounds use a thieno[2,3-b]pyridine core instead of naphthalene, reducing aromatic surface area for π-π stacking. LY2033298’s cyclopropylamide terminus highlights how small alkyl groups (vs. tyrosineamide) can modulate target selectivity, possibly toward GPCRs like muscarinic receptors .

Research Implications and Gaps

  • The 4-aminobutoxy group in the target compound warrants investigation into its role in enhancing blood-brain barrier penetration or solubility.
  • Comparative studies with ONX 0914 could clarify whether tyrosineamide derivatives with varied substituents (e.g., morpholinyl vs. aminobutoxy) exhibit divergent protease inhibition profiles .
  • Structural data (e.g., X-ray crystallography using SHELX or ORTEP ) would elucidate conformational preferences and binding interactions.

Biological Activity

N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide, also known by its CAS number 649714-51-2, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthalene moiety and an L-tyrosinamide backbone. The molecular formula is C20H24N2O4, with a molecular weight of approximately 356.42 g/mol. The presence of the 4-aminobutoxy group is notable for its potential influence on the compound's biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, potentially through the modulation of reactive oxygen species (ROS) levels.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, particularly in models of neurodegeneration. It may enhance neuronal survival via anti-apoptotic pathways.
  • Antimicrobial Properties : Evidence suggests that this compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Biological Activity Data Table

Biological ActivityObserved EffectsReferences
AntioxidantReduction of ROS levels
NeuroprotectionEnhanced neuronal survival
AntimicrobialActivity against E. coli and S. aureus

Neuroprotection Study

A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The mechanism was linked to the upregulation of Bcl-2 proteins, which are known to inhibit apoptosis.

Antimicrobial Activity

In a series of experiments assessing antimicrobial efficacy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial potential.

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